1-Chloro-2-methyl-3,4-dinitrobenzene

Description

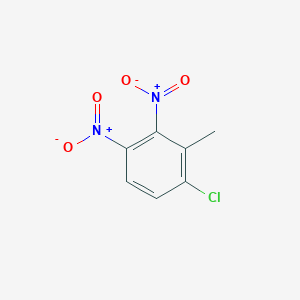

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-methyl-3,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c1-4-5(8)2-3-6(9(11)12)7(4)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTLFULGOMUAMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70579152 | |

| Record name | 1-Chloro-2-methyl-3,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290353-56-9 | |

| Record name | 1-Chloro-2-methyl-3,4-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290353-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-methyl-3,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-2-methyl-3,4-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-2-methyl-3,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Chloro-2-methyl-3,4-dinitrobenzene (CAS No: 290353-56-9), a substituted aromatic nitro compound.[1] Due to its specific substitution pattern, this molecule is of interest in synthetic organic chemistry as a potential intermediate. This document collates available data on its chemical identity, physical and chemical properties, and outlines plausible experimental protocols for its synthesis, purification, and analysis based on established methods for related compounds. The guide also includes visualizations of key workflows to aid in experimental design and comprehension.

Chemical Identity

This compound is a dinitrotoluene derivative with a chlorine substituent. Its unique structure, with adjacent nitro groups and a chloro and methyl group on the benzene ring, dictates its chemical reactivity and physical properties.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 6-Chloro-2,3-dinitrotoluene, Benzene, 1-chloro-2-methyl-3,4-dinitro-[1] |

| CAS Number | 290353-56-9[1] |

| Molecular Formula | C₇H₅ClN₂O₄[1] |

| Molecular Weight | 216.58 g/mol [1] |

| Canonical SMILES | CC1=C(C=CC(=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])Cl[1] |

| InChI | InChI=1S/C7H5ClN2O4/c1-4-5(8)2-3-6(9(11)12)7(4)10(13)14/h2-3H,1H3[1] |

| InChIKey | VYTLFULGOMUAMK-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized below. It is important to note that some of these values are reported from single sources or are computationally predicted.

| Property | Value | Source |

| Melting Point | 106.5 °C (in Ethanol) | ECHEMI |

| Boiling Point | 347.2 ± 37.0 °C at 760 mmHg | ECHEMI |

| Density | 1.5 ± 0.1 g/cm³ | ECHEMI |

| XLogP3 | 2.6 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 91.6 Ų | PubChem (Computed)[1] |

| Solubility | Data not available. Inferred to be soluble in organic solvents and insoluble in water, similar to other dinitrochlorobenzenes. | Inferred |

Experimental Protocols

Proposed Synthesis: Nitration of 1-Chloro-2-methyl-3-nitrobenzene

A plausible route to synthesize this compound is through the electrophilic nitration of a suitable precursor. The directing effects of the substituents on the aromatic ring are crucial in determining the outcome of the reaction. In 1-chloro-2-methyl-3-nitrobenzene, the methyl group is ortho, para-directing, the chloro group is also ortho, para-directing, and the nitro group is meta-directing. The incoming nitro group would likely be directed to the 4-position, which is para to the chloro group, ortho to the methyl group, and meta to the existing nitro group, thus favoring the formation of the desired product.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Methodology:

-

Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add a stoichiometric excess of concentrated nitric acid to concentrated sulfuric acid while cooling in an ice-salt bath to maintain a temperature below 10 °C.

-

Nitration Reaction: Dissolve 1-chloro-2-methyl-3-nitrobenzene in a minimal amount of concentrated sulfuric acid. Cool this solution in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material, ensuring the reaction temperature does not exceed 10-15 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid product should precipitate out of the acidic aqueous solution.

-

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Drying: Dry the crude product, preferably in a vacuum oven at a low temperature.

Purification: Recrystallization

Purification of the crude product can be achieved by recrystallization from a suitable solvent, such as ethanol.

Methodology:

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

If necessary, hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Analytical Methods

Standard analytical techniques for nitroaromatic compounds, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), can be employed for the analysis of this compound.

References

In-Depth Technical Guide: 1-Chloro-2-methyl-3,4-dinitrobenzene (CAS: 290353-56-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth technical information, including detailed experimental protocols, extensive application data, and biological activity for 1-Chloro-2-methyl-3,4-dinitrobenzene (CAS: 290353-56-9) is limited. This guide consolidates the available data and provides context based on related chemical compounds.

Core Compound Properties

This compound, also known by its synonym 6-Chloro-2,3-dinitrotoluene, is a substituted aromatic compound. Its chemical structure consists of a benzene ring with a chloro, a methyl, and two nitro functional groups. The precise arrangement of these substituents is critical to its chemical and physical properties.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 290353-56-9 | [1] |

| Molecular Formula | C₇H₅ClN₂O₄ | [1] |

| Molecular Weight | 216.58 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 106.5 °C | |

| Boiling Point (Predicted) | 347.2 ± 37.0 °C | |

| InChI Key | VYTLFULGOMUAMK-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(C=CC(=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])Cl | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis would likely involve the nitration of a suitable chlorinated toluene precursor. A potential starting material could be 2-chloro-6-nitrotoluene, which would then undergo a second nitration step. The directing effects of the existing substituents (chloro, methyl, and nitro groups) would influence the position of the second nitro group. Achieving the specific 3,4-dinitro substitution pattern might require careful control of reaction conditions to favor this isomer over others.

References

An In-depth Technical Guide to 1-Chloro-2-methyl-3,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the current state of knowledge regarding the molecular structure and properties of 1-Chloro-2-methyl-3,4-dinitrobenzene. Due to the limited availability of experimental data for this specific isomer, this document focuses on its fundamental chemical identity, computed properties, and a proposed synthetic pathway based on established chemical principles for related compounds. The guide also highlights the significant gaps in the literature concerning its spectroscopic characterization and biological activity, thereby identifying opportunities for future research.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₇H₅ClN₂O₄.[1] As a member of the dinitrochlorotoluene family, it holds potential interest in various chemical and pharmaceutical research areas. However, it is crucial to note that, unlike some of its isomers, this compound is not extensively characterized in publicly accessible scientific literature. This guide consolidates the available information and presents a theoretical framework for its synthesis and properties, providing a valuable resource for researchers investigating this and related molecules.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted with one chlorine atom, one methyl group, and two nitro groups at positions 1, 2, 3, and 4, respectively.

Chemical Identifiers and Computed Properties

The following table summarizes key identifiers and computed physicochemical properties for this compound, primarily sourced from the PubChem database.[1] It is important to emphasize that these are predicted or calculated values and await experimental verification.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 290353-56-9 | [1] |

| Molecular Formula | C₇H₅ClN₂O₄ | [1] |

| Molecular Weight | 216.58 g/mol | [1] |

| Canonical SMILES | CC1=C(C=CC(=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])Cl | [1] |

| InChI Key | VYTLFULGOMUAMK-UHFFFAOYSA-N | [1] |

| XLogP3 | 2.6 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 215.9937843 Da | [1] |

| Topological Polar Surface Area | 91.6 Ų | [1] |

Synthesis of this compound

A specific, experimentally validated protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the nitration of aromatic compounds, particularly toluene derivatives.[2][3][4] The general strategy involves the sequential nitration of a suitable starting material, such as a chloro-methyl-nitrobenzene isomer.

Proposed Synthetic Pathway

A potential precursor for the synthesis is 2-chloro-6-nitrotoluene or 3-chloro-2-nitrotoluene. The synthesis would likely proceed via electrophilic aromatic substitution, where the starting material is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the existing substituents (chloro, methyl, and nitro groups) will influence the position of the second nitro group. Fine-tuning of reaction conditions such as temperature, reaction time, and the ratio of nitrating agents would be critical to favor the formation of the desired 3,4-dinitro isomer and minimize the production of other isomers.

Spectroscopic Data

There is a notable absence of published experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. While computational chemistry software can predict these spectra, such predictions require experimental validation to be considered definitive. For reference, the NIST Chemistry WebBook and other databases contain spectral data for related isomers such as 1-chloro-2,4-dinitrobenzene, which can be useful for comparative purposes but should not be used as a direct substitute.[5]

Biological Activity and Signaling Pathways

Currently, there is no available information in the scientific literature regarding the biological activity, toxicological profile, or any involvement in signaling pathways for this compound. Studies on related compounds, such as 1-chloro-2,4-dinitrobenzene, have shown various biological effects, including skin sensitization and toxicity.[6] However, due to the critical role of isomeric structure in determining biological function, these findings cannot be reliably extrapolated to this compound. This represents a significant knowledge gap and an area ripe for investigation.

Structural Isomers

The precise arrangement of substituents on the benzene ring is critical to the chemical and physical properties of a molecule. Several isomers of this compound exist, some of which are more extensively studied. Understanding the structural differences is key to appreciating the unique properties of each isomer.

Conclusion

This compound remains a sparsely characterized compound within the broader family of dinitrochlorotoluenes. While its basic molecular identity is established, there is a pressing need for experimental research to elucidate its physicochemical properties, develop a reliable synthetic protocol, and investigate its biological activities. The information and theoretical frameworks presented in this guide are intended to serve as a foundational resource for researchers aiming to address these knowledge gaps and unlock the potential of this molecule in various scientific disciplines.

References

- 1. This compound | C7H5ClN2O4 | CID 15889632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dinitrotoluene synthesis - chemicalbook [chemicalbook.com]

- 3. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. US7495136B2 - Process for the production of dinitrotoluene - Google Patents [patents.google.com]

- 5. Benzene, 1-chloro-2,4-dinitro- [webbook.nist.gov]

- 6. 1-Chloro-2,4-Dinitrobenzene | C6H3ClN2O4 | CID 6 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for 1-Chloro-2-methyl-3,4-dinitrobenzene

Spectroscopic Analysis of Aromatic Nitro Compounds: A Technical Guide

Introduction

1-Chloro-2-methyl-3,4-dinitrobenzene is a substituted aromatic compound with the molecular formula C₇H₅ClN₂O₄ and a molecular weight of approximately 216.58 g/mol .[1] The structural elucidation of such molecules is fundamental in chemical research and development. Spectroscopic techniques like NMR, IR, and MS are critical tools that provide complementary information about a molecule's atomic connectivity, functional groups, and overall mass. This guide presents a framework for acquiring and interpreting such data.

Spectroscopic Data Summary

As of the date of this publication, experimental ¹H NMR, ¹³C NMR, IR, and MS spectral data for this compound are not available in common spectral databases. The following tables contain predicted values based on computational models. These predictions are useful for guiding spectral analysis but must be confirmed by experimental data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

(Predicted using standard computational algorithms; solvent effects not included)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (Predicted) | Notes |

| ¹H NMR | |||

| Aromatic-H (C5-H) | 8.0 - 8.3 | Doublet | Expected to be downfield due to adjacent nitro group. |

| Aromatic-H (C6-H) | 7.8 - 8.1 | Doublet | |

| Methyl-H (CH₃) | 2.4 - 2.7 | Singlet | |

| ¹³C NMR | |||

| C1-Cl | 130 - 135 | Singlet | |

| C2-CH₃ | 138 - 143 | Singlet | |

| C3-NO₂ | 145 - 150 | Singlet | |

| C4-NO₂ | 148 - 153 | Singlet | |

| C5 | 125 - 130 | Singlet | |

| C6 | 120 - 125 | Singlet | |

| CH₃ | 15 - 20 | Singlet |

Table 2: Predicted Key IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Asymmetric NO₂ Stretch | 1560 - 1530 | Strong |

| Symmetric NO₂ Stretch | 1360 - 1330 | Strong |

| Aromatic C=C Bending | 1620 - 1580 | Medium-Strong |

| C-Cl Stretch | 800 - 600 | Strong |

| C-N Stretch | 870 - 840 | Medium |

Table 3: Predicted Mass Spectrometry Fragments (Electron Ionization)

| m/z (mass-to-charge) | Possible Fragment Identity | Notes |

| 216/218 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one chlorine atom. |

| 199/201 | [M-OH]⁺ | Loss of OH radical, common for ortho-nitro compounds. |

| 170/172 | [M-NO₂]⁺ | Loss of a nitro group. |

| 124/126 | [M-2NO₂]⁺ | Loss of both nitro groups. |

| 111 | [C₇H₅Cl]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid aromatic nitro compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on sample solubility.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard, setting the 0 ppm reference point.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This requires a significantly longer acquisition time due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact. This is the most common and straightforward method for solid samples.

-

Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal or the KBr pellet to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

-

Sample Spectrum: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically performs the background subtraction. The resulting spectrum shows absorbance or transmittance as a function of wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a stable, non-volatile solid, direct insertion via a solids probe is suitable. Alternatively, the sample can be dissolved in a solvent and introduced via Gas Chromatography (GC-MS) if it is sufficiently volatile and thermally stable.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. EI is a hard ionization technique that causes extensive fragmentation, providing valuable structural information.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule. Pay close attention to isotopic patterns, which are characteristic of elements like chlorine and bromine.

Visualization of Analytical Workflow and Logic

To successfully elucidate the structure of a compound, a logical workflow is employed where each spectroscopic technique provides unique and complementary information.

Caption: General workflow for the spectroscopic elucidation of a chemical compound.

Caption: Logical relationships between spectroscopic techniques and derived structural information.

References

An In-Depth Technical Guide to the Solubility of 1-Chloro-2-methyl-3,4-dinitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 1-Chloro-2-methyl-3,4-dinitrobenzene in organic solvents. Due to a lack of available quantitative data for this specific isomer in peer-reviewed literature and chemical databases, this document provides qualitative solubility information for the closely related compound, 1-Chloro-2,4-dinitrobenzene, to offer insights into the expected solubility behavior. Furthermore, a detailed experimental protocol for determining solubility is provided, along with an illustrative synthesis pathway for a related nitroaromatic compound.

Solubility Data

Extensive searches of scientific databases and literature have revealed no specific quantitative solubility data (e.g., g/100mL or molarity at given temperatures) for this compound. However, qualitative solubility information for the structural isomer, 1-Chloro-2,4-dinitrobenzene, is available and can serve as a useful proxy for estimating its solubility characteristics.

Table 1: Qualitative Solubility of 1-Chloro-2,4-dinitrobenzene in Various Solvents

| Solvent | Solubility | Reference |

| Water | Practically Insoluble | [1][2] |

| Ethanol (cold) | Sparingly soluble/Very slightly soluble | [1][3] |

| Ethanol (hot) | Freely soluble | [1] |

| Diethyl Ether | Soluble | [1][3] |

| Benzene | Soluble | [1][3] |

| Carbon Disulfide (CS₂) | Soluble | [1][3] |

| Acetone | Soluble | [2] |

Disclaimer: The data presented in Table 1 is for the isomeric compound 1-Chloro-2,4-dinitrobenzene. While the solubility of this compound is expected to be similar in these organic solvents due to structural similarities, empirical verification is necessary for precise applications.

Experimental Protocol for Solubility Determination

The following is a general gravimetric method for determining the solubility of a solid organic compound in an organic solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of a solute in a solvent at a given temperature.

Materials:

-

The solid compound (solute)

-

The desired organic solvent

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed vials

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent. An excess is necessary to ensure that the solution becomes saturated and that some solid remains undissolved.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent premature crystallization.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask or vial to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the volumetric flask or vial. This can be achieved by using a rotary evaporator, a gentle stream of inert gas (like nitrogen), or by placing it in a fume hood at a slightly elevated temperature.

-

Once the solvent is completely evaporated, re-weigh the flask or vial containing the solid residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the final mass of the flask/vial minus its initial (tare) mass.

-

Solubility is then calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/100 mL or mg/mL).

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the gravimetric determination of solubility.

Illustrative Synthesis Pathway

Caption: Synthesis of 1-Chloro-2-methyl-4-nitrobenzene.[4][5][6]

References

In-Depth Technical Guide: 1-Chloro-2-methyl-3,5-dinitrobenzene (C7H5ClN2O4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C7H5ClN2O4, identified by the IUPAC name 1-Chloro-2-methyl-3,5-dinitrobenzene . This document details its chemical properties, synthesis, and known biological activities, presenting quantitative data in structured tables and outlining experimental methodologies.

Chemical Identity and Properties

1-Chloro-2-methyl-3,5-dinitrobenzene, also commonly known as 2-Chloro-4,6-dinitrotoluene, is a solid, crystalline substance.[1] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C7H5ClN2O4 | [2] |

| Molecular Weight | 216.58 g/mol | [2] |

| IUPAC Name | 1-Chloro-2-methyl-3,5-dinitrobenzene | [3] |

| CAS Number | 96-90-2 | [1] |

| Melting Point | 49 °C | [4] |

| Boiling Point | 308.6±37.0 °C (Predicted) | [5] |

| Density | 1.532 g/cm³ | [4] |

| Appearance | Colorless to off-white solid | [5] |

Synthesis

A common method for the synthesis of related dinitrotoluene isomers involves the nitration of a substituted toluene precursor. While a specific detailed protocol for the direct synthesis of 1-Chloro-2-methyl-3,5-dinitrobenzene was not found in the immediate search, a general approach can be inferred from the synthesis of similar compounds. The synthesis of 1-chloro-2,6-dinitrobenzene, for instance, can be achieved through a Sandmeyer reaction starting from 2,6-dinitroaniline.[6]

A plausible synthetic route for 1-Chloro-2-methyl-3,5-dinitrobenzene could involve the nitration of 2-chloro-toluene. It is important to note that nitration of toluene and its derivatives often results in a mixture of isomers.[7]

Logical Workflow for Potential Synthesis:

Caption: Plausible synthetic workflow for 1-Chloro-2-methyl-3,5-dinitrobenzene.

Biological Activity and Toxicology

Dinitrotoluenes (DNTs) as a class of compounds are known for their toxicity.[8] Exposure to DNTs has been associated with a range of adverse health effects in both humans and animals.

General Toxicity of Dinitrotoluenes

Studies on various DNT isomers have indicated potential health risks. The primary targets of DNT toxicity include the hematopoietic, cardiovascular, nervous, and reproductive systems.[8] Chronic exposure in factory workers has been linked to symptoms such as cyanosis, vertigo, headaches, and in some cases, ischemic heart disease.[8] Animal studies have demonstrated that technical grade mixtures of dinitrotoluene isomers can induce cancer, including liver carcinomas, subcutaneous fibromas, and fibrosarcomas in rats.[9] Furthermore, adverse reproductive effects, such as testicular atrophy and decreased spermatogenesis, have been observed in animals exposed to DNTs.[9]

The U.S. Environmental Protection Agency (EPA) has classified a mixture of 2,4- and 2,6-DNT as a Class B2 (probable human) carcinogen.[10]

Specific Data on 1-Chloro-2-methyl-3,5-dinitrobenzene

Summary of Toxicological Endpoints for Dinitrotoluenes:

| Endpoint | Observed Effects | Species |

| Carcinogenicity | Hepatocellular carcinomas, subcutaneous fibromas and fibrosarcomas, kidney tumors | Rats, Mice |

| Reproductive Toxicity | Testicular atrophy, decreased spermatogenesis, non-functioning ovaries | Dogs, Rats, Mice |

| Systemic Toxicity | Hematopoietic, cardiovascular, and nervous system effects | Humans, Animals |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of 1-Chloro-2-methyl-3,5-dinitrobenzene were not found in the performed searches. However, standard toxicological assays would be employed to assess its biological activity.

Hypothetical Experimental Workflow for Toxicity Assessment:

Caption: A logical workflow for the toxicological evaluation of the target compound.

Signaling Pathways

Specific signaling pathways affected by 1-Chloro-2-methyl-3,5-dinitrobenzene have not been elucidated in the available literature. Given the carcinogenic nature of related dinitrotoluenes, it is plausible that this compound could interfere with cellular pathways involved in cell cycle regulation, DNA repair, and apoptosis. The metabolic activation of nitroaromatic compounds can lead to the formation of reactive intermediates that can adduct to DNA and proteins, a potential mechanism for genotoxicity and carcinogenicity.

Hypothesized Cellular Impact Pathway:

Caption: Hypothesized mechanism of action leading to carcinogenicity.

Conclusion

1-Chloro-2-methyl-3,5-dinitrobenzene (C7H5ClN2O4) is a dinitrotoluene derivative with a toxicological profile that is anticipated to be similar to other compounds in its class. While specific experimental data for this particular isomer is limited in the public domain, the known hazards of dinitrotoluenes warrant extreme caution in its handling and use. Further research is required to fully characterize its biological activities, mechanisms of action, and potential for therapeutic or other applications. The information provided in this guide serves as a foundational resource for researchers and professionals working with this compound.

References

- 1. 2-CHLORO-4,6-DINITROTOLUENE | 96-90-2 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-Chloro-2-methyl-3,5-dinitrobenzene | C7H5ClN2O4 | CID 13443187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Chloro-2-methyl-3,5-dinitrobenzene|96-90-2 - MOLBASE Encyclopedia [m.molbase.com]

- 5. 96-90-2 CAS MSDS (2-CHLORO-4,6-DINITROTOLUENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Benzene, 2-chloro-5-methyl-1,3-dinitro- [webbook.nist.gov]

- 8. Environmental toxicology and health effects associated with dinitrotoluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dinitrotoluenes (DNT) (85-109) | NIOSH | CDC [cdc.gov]

- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

The Chemical Reactivity of Dinitrobenzene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dinitrobenzene derivatives are a class of aromatic compounds characterized by a benzene ring substituted with two nitro groups. Their unique electronic properties, conferred by the strongly electron-withdrawing nature of the nitro groups, make them highly reactive towards nucleophiles and valuable intermediates in organic synthesis. This technical guide provides a comprehensive overview of the chemical reactivity of dinitrobenzene derivatives, with a focus on their synthesis, reaction mechanisms, and biological significance, particularly in the context of drug development and toxicology.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for many dinitrobenzene derivatives is nucleophilic aromatic substitution (SNAr). The two nitro groups strongly activate the benzene ring towards attack by nucleophiles by stabilizing the intermediate Meisenheimer complex through resonance. The position of the nitro groups and the nature of the leaving group significantly influence the reaction rate.

Quantitative Analysis of SNAr Reactions

The reactivity of dinitrobenzene derivatives in SNAr reactions has been quantified through kinetic studies. The following tables summarize key kinetic data for the reactions of various dinitrobenzene derivatives with different nucleophiles.

Table 1: Second-Order Rate Constants for the Hydrazinolysis of 2,4-Dinitrobenzene Derivatives in DMSO

| Derivative | Leaving Group (X) | Temperature (°C) | k (M⁻¹s⁻¹) |

| 1-Chloro-2,4-dinitrobenzene | -Cl | 25 | 10.50 |

| 1-(Phenylsulfonyl)-2,4-dinitrobenzene | -SO₂Ph | 25 | 13.43 |

| 1-(Phenylthio)-2,4-dinitrobenzene | -SPh | 25 | 10.05 |

| 1-Phenoxy-2,4-dinitrobenzene | -OPh | 25 | 2.05 |

| 1-Methoxy-2,4-dinitrobenzene | -OCH₃ | 25 | 1.14 |

Data compiled from studies on nucleophilic substitution reactions. The rate constants illustrate the influence of the leaving group on the reaction rate.[1][2][3][4][5]

Table 2: Metabolic Rates of Dinitrobenzene Isomers in Rat Hepatocytes

| Isomer | Major Metabolic Pathway | Major Metabolite(s) | % of Radioactivity (30 min) | Relative Rate of Nitroaniline Formation |

| o-Dinitrobenzene | Glutathione Conjugation & Reduction | S-(2-nitrophenyl)glutathione, o-nitroaniline | 48.1 ± 5.5, 29.5 ± 2.1 | 3-5 times faster than m-DNB |

| m-Dinitrobenzene | Reduction | m-Nitroaniline | 74.0 ± 1.2 | - |

| p-Dinitrobenzene | Reduction | p-Nitroaniline | 81.0 ± 0.6 | 3-5 times faster than m-DNB |

This table summarizes the significant isomeric differences in the aerobic metabolism of dinitrobenzenes by rat hepatic enzymes, highlighting the preference for reduction for the m- and p-isomers and glutathione conjugation for the o-isomer.[6]

Key Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide protocols for the synthesis of a common dinitrobenzene derivative and a typical kinetic analysis of its reactivity.

Synthesis of m-Dinitrobenzene from Nitrobenzene

This procedure describes the nitration of nitrobenzene to yield m-dinitrobenzene, a classic example of electrophilic aromatic substitution.[7][8][9]

Materials:

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Nitrobenzene

-

Ice

-

Ethanol (for recrystallization)

-

Round-bottomed flask, reflux condenser, beaker, filtration apparatus

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottomed flask, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice bath and slowly add 15 mL of concentrated nitric acid with swirling.

-

Nitration: To the cooled nitrating mixture, slowly add 12.5 mL of nitrobenzene in small portions. After each addition, swirl the flask to ensure thorough mixing. The temperature should be maintained below 70°C.

-

Reaction Completion: Once the addition is complete, attach a reflux condenser and heat the mixture on a water bath at approximately 60-70°C for 30 minutes.

-

Isolation of Crude Product: Carefully pour the warm reaction mixture into a beaker containing about 500 mL of cold water with vigorous stirring. The m-dinitrobenzene will precipitate as a yellow solid.

-

Filtration and Washing: Collect the solid product by suction filtration and wash it thoroughly with cold water to remove any residual acid.

-

Purification by Recrystallization: Transfer the crude product to a flask and add a minimal amount of hot ethanol to dissolve it. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of pure m-dinitrobenzene.

-

Drying: Collect the purified crystals by filtration and dry them. The melting point of pure m-dinitrobenzene is 90°C.

Kinetic Analysis of Nucleophilic Aromatic Substitution

This protocol outlines a method for determining the rate constant of the reaction between a dinitrobenzene derivative and a nucleophile using UV-Vis spectrophotometry.[2]

Materials:

-

2,4-Dinitrochlorobenzene

-

Hydrazine

-

Dimethyl sulfoxide (DMSO)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of 2,4-dinitrochlorobenzene and hydrazine of known concentrations in DMSO.

-

Kinetic Runs: To a quartz cuvette, add a specific volume of the 2,4-dinitrochlorobenzene stock solution and dilute with DMSO. Place the cuvette in the thermostatted cell holder of the spectrophotometer.

-

Initiation of Reaction: Initiate the reaction by adding a small, known volume of the hydrazine stock solution to the cuvette. The concentration of hydrazine should be in large excess to ensure pseudo-first-order kinetics.

-

Data Acquisition: Immediately start recording the absorbance at the λmax of the product (2,4-dinitrophenylhydrazine) over time.

-

Data Analysis: Plot ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. The slope of this plot will be equal to the negative of the pseudo-first-order rate constant (k_obs).

-

Determination of Second-Order Rate Constant: Repeat the experiment with varying concentrations of hydrazine. Plot k_obs versus the concentration of hydrazine. The slope of this line will give the second-order rate constant (k).

Signaling Pathways and Biological Implications

Dinitrobenzene derivatives are not only important synthetic intermediates but also possess significant biological activities, including toxicity. Their effects are often mediated through interactions with cellular signaling pathways.

1,3-Dinitrobenzene and the JNK Signaling Pathway

1,3-Dinitrobenzene (1,3-DNB) has been shown to induce apoptosis in Sertoli cells, a key event in its testicular toxicity. This process is, at least in part, mediated by the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[10]

Experimental and Logical Workflows

Understanding the reactivity and biological effects of dinitrobenzene derivatives requires well-defined experimental and logical workflows.

Experimental Workflow for Investigating DNB Metabolism

The following diagram illustrates a typical workflow for studying the metabolism of a dinitrobenzene derivative in a drug development context.

Logical Relationship in Dinitrobenzene Reactivity

The chemical reactivity of dinitrobenzene derivatives is governed by a set of logical relationships between their structure and the reaction conditions.

Conclusion

Dinitrobenzene derivatives exhibit a rich and varied chemical reactivity, primarily driven by the electron-withdrawing nitro groups. Their propensity to undergo nucleophilic aromatic substitution makes them versatile building blocks in organic synthesis. Furthermore, their interactions with biological systems, including their metabolic pathways and influence on signaling cascades, are of significant interest in drug development and toxicology. A thorough understanding of the principles outlined in this guide is essential for researchers and scientists working with this important class of compounds.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects | Semantic Scholar [semanticscholar.org]

- 5. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects | Ibrahim | International Journal of Chemistry | CCSE [ccsenet.org]

- 6. Metabolism of dinitrobenzenes by rat isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. scribd.com [scribd.com]

- 10. 1,3-Dinitrobenzene induces apoptosis in TM4 mouse Sertoli cells: Involvement of the c-Jun N-terminal kinase (JNK) MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Starting materials for 1-Chloro-2-methyl-3,4-dinitrobenzene synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for producing 1-chloro-2-methyl-3,4-dinitrobenzene. It details the necessary starting materials, outlines multi-step experimental protocols, and presents the relevant chemical data in a structured format for ease of reference and comparison.

Introduction

This compound is a substituted aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds and other specialty chemicals. Its synthesis involves a multi-step process, typically starting from readily available precursors and involving chlorination and nitration reactions. This document outlines a plausible and well-supported synthetic route.

Proposed Synthesis Pathway

The most logical synthetic route to this compound commences with the chlorination of o-nitrotoluene to form 1-chloro-2-methyl-3-nitrobenzene. This intermediate is then subjected to a second nitration to yield the final dinitro product.

Caption: Proposed two-step synthesis of this compound.

Starting Materials and Intermediates

The primary starting material for this synthesis is o-nitrotoluene. The key intermediate is 1-chloro-2-methyl-3-nitrobenzene (also known as 2-chloro-6-nitrotoluene).

| Compound | Formula | Molecular Weight ( g/mol ) | Key Properties |

| o-Nitrotoluene | C₇H₇NO₂ | 137.14 | Starting material |

| 1-Chloro-2-methyl-3-nitrobenzene | C₇H₆ClNO₂ | 171.58 | Intermediate |

| This compound | C₇H₅ClN₂O₄ | 216.58 | Final Product |

Experimental Protocols

Synthesis of 1-Chloro-2-methyl-3-nitrobenzene from o-Nitrotoluene

This procedure outlines the chlorination of o-nitrotoluene to produce the key intermediate.

Experimental Workflow:

Caption: Workflow for the synthesis of 1-chloro-2-methyl-3-nitrobenzene.

Procedure:

-

Reaction Setup: A reaction vessel equipped with a stirrer, gas inlet tube, thermometer, and reflux condenser is charged with o-nitrotoluene and a catalytic amount of anhydrous ferric chloride (FeCl₃).

-

Chlorination: The reaction mixture is heated to 50-60°C. Chlorine gas is then bubbled through the mixture at a controlled rate. The reaction is exothermic, and the temperature should be maintained within the specified range.

-

Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. It is then washed sequentially with water and a dilute solution of sodium carbonate to remove unreacted chlorine and neutralize any acidic byproducts.

-

Isolation and Purification: The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and purified by vacuum distillation to yield 1-chloro-2-methyl-3-nitrobenzene.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 80-90% |

| Purity (post-distillation) | >98% |

| Reaction Temperature | 50-60°C |

Synthesis of this compound from 1-Chloro-2-methyl-3-nitrobenzene

This section details the nitration of the intermediate to obtain the final product. The directing effects of the substituents on the aromatic ring (chloro, methyl, and nitro groups) will influence the position of the second nitro group. The chloro and methyl groups are ortho-, para-directing, while the nitro group is meta-directing. The position for the incoming nitro group is determined by the cumulative electronic and steric effects.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Procedure:

-

Preparation of Nitrating Mixture: A mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃) is prepared by slowly adding the nitric acid to the sulfuric acid while cooling in an ice bath.

-

Reaction: The 1-chloro-2-methyl-3-nitrobenzene is added portion-wise to the cold nitrating mixture with vigorous stirring. The temperature of the reaction should be carefully controlled, typically between 0 and 10°C, to prevent over-nitration and side reactions.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred for a specified period at a controlled temperature to ensure complete conversion.

-

Work-up: The reaction mixture is then carefully poured onto crushed ice, which causes the dinitrated product to precipitate out of the solution.

-

Isolation and Purification: The solid product is collected by vacuum filtration and washed thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Anticipated Quantitative Data:

| Parameter | Anticipated Value |

| Expected Yield | 60-75% |

| Purity (post-recrystallization) | >99% |

| Reaction Temperature | 0-10°C |

Safety Considerations

-

Chlorine gas is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

-

Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

Nitration reactions are highly exothermic and can be explosive if not properly controlled. The temperature must be carefully monitored and controlled throughout the reaction.

-

Nitroaromatic compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

This technical guide provides a framework for the synthesis of this compound. Researchers should consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work. The provided protocols may require optimization based on laboratory conditions and desired product specifications.

Thermal Stability of 1-Chloro-2-methyl-3,4-dinitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the expected thermal stability of 1-Chloro-2-methyl-3,4-dinitrobenzene based on data from structurally similar compounds. As of the date of this publication, no specific experimental thermal analysis data for this compound is publicly available. The information herein should be used as a guideline for safe handling and experimental design, and it is imperative that a thorough thermal hazard assessment be conducted on the specific compound before use in any application.

Introduction

This compound is a nitroaromatic compound. The presence of two nitro groups on the benzene ring, coupled with a chlorine atom and a methyl group, suggests that this molecule possesses energetic properties and is likely to be thermally sensitive. Understanding the thermal stability of such compounds is critical for ensuring safety during research, development, and manufacturing processes. Thermal decomposition can lead to runaway reactions, explosions, and the release of toxic gases. This guide consolidates information on the thermal behavior of analogous compounds to provide an informed perspective on the potential hazards associated with this compound and outlines the standard experimental protocols for its thermal characterization.

Predicted Thermal Hazards and Physicochemical Properties

Based on the properties of structurally related compounds, such as chlorodinitrotoluenes and dinitrotoluenes, this compound is expected to be a solid at room temperature and may decompose explosively upon heating. The presence of multiple nitro groups significantly increases the likelihood of thermal instability.

Table 1: Physicochemical and Thermal Data of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Notes on Thermal Stability |

| This compound | 290353-56-9 | C₇H₅ClN₂O₄ | 216.58 | 106.5 | 347.2 (Predicted) | No experimental thermal stability data available. Expected to be thermally sensitive. |

| 1-Chloro-2,4-dinitrobenzene | 97-00-7 | C₆H₃ClN₂O₄ | 202.55 | 48 - 53 | 315 | May decompose explosively when heated.[1][2] |

| 2,4-Dinitrotoluene | 121-14-2 | C₇H₆N₂O₄ | 182.13 | 70 | Decomposes at 250-300 | Known explosive precursor.[3] |

| 2-Chloro-6-nitrotoluene | 83-42-1 | C₇H₆ClNO₂ | 171.58 | 34 - 36 | 238 | Mononitro compound, expected to be more stable than dinitro analogs.[4] |

| 4-Chloro-2-nitrotoluene | 89-59-8 | C₇H₆ClNO₂ | 171.58 | 34 - 38 | 239 - 240 | Mononitro compound, expected to be more stable than dinitro analogs.[5] |

Experimental Protocols for Thermal Stability Assessment

A comprehensive evaluation of the thermal stability of this compound requires a combination of analytical techniques. The following are standard protocols for assessing energetic materials.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and the extent of mass loss.[6][7]

Methodology (based on ASTM E2550): [6]

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample (typically 1-5 mg) is placed in an inert sample pan (e.g., aluminum or ceramic).[7]

-

Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition, at a flow rate of 20-50 mL/min.

-

Temperature Program: The sample is heated at a constant rate, typically 10 °C/min, from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 500 °C).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), which is the temperature at which a significant deviation from the baseline mass is observed.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of thermal events (e.g., melting, decomposition) and to quantify the associated heat flow (enthalpy).[8]

Methodology (based on ASTM E537): [8]

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small sample (typically 1-5 mg) is hermetically sealed in a high-pressure crucible (e.g., gold-plated stainless steel) to contain any evolved gases and prevent evaporation.[8]

-

Reference: An empty, sealed crucible is used as a reference.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained in the DSC cell.

-

Temperature Program: The sample is heated at a constant rate (e.g., 5 or 10 °C/min) from ambient temperature to a temperature beyond the decomposition point.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (decomposition). The onset temperature of the decomposition exotherm (Tonset) and the enthalpy of decomposition (ΔHd) are determined.

Accelerating Rate Calorimetry (ARC)

Objective: To simulate a worst-case thermal runaway scenario under adiabatic conditions to determine the time and temperature to maximum rate of decomposition.[9][10]

Methodology (based on ASTM E1981): [2]

-

Instrument: An accelerating rate calorimeter.

-

Sample Preparation: A larger sample (typically 1-10 g) is placed in a robust, sealed container (bomb) equipped with temperature and pressure sensors.[9]

-

Procedure: The instrument operates in a "heat-wait-search" mode. The sample is heated in small steps, followed by a waiting period to detect any self-heating. Once an exothermic reaction is detected (self-heating rate exceeds a set threshold, e.g., 0.02 °C/min), the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample.[9]

-

Data Analysis: The time, temperature, and pressure data are recorded throughout the runaway reaction. This data is used to determine the onset temperature of the runaway reaction, the time to maximum rate (TMR), and the adiabatic temperature rise.

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the thermal stability assessment of an energetic material like this compound.

References

- 1. techstandardstore.com [techstandardstore.com]

- 2. store.astm.org [store.astm.org]

- 3. 2,4-Dinitrotoluene - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. mahcopipe.com [mahcopipe.com]

- 8. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]

- 9. infinitalab.com [infinitalab.com]

- 10. webstore.ansi.org [webstore.ansi.org]

An In-depth Technical Guide to the Hazards and Toxicity of Chlorinated Nitroaromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorinated nitroaromatic compounds (CNACs) are a class of synthetic chemicals widely used in the manufacturing of pesticides, herbicides, dyes, explosives, and pharmaceuticals.[1] Their widespread use and persistence in the environment have raised significant concerns regarding their potential hazards to human health and ecosystems. This technical guide provides a comprehensive overview of the current understanding of the toxicity of CNACs, focusing on their mechanisms of action, metabolic pathways, and the experimental methods used for their evaluation. Quantitative toxicological data are summarized, and detailed experimental protocols for key assays are provided to facilitate further research in this critical area.

Introduction

The chemical structure of chlorinated nitroaromatic compounds, characterized by a benzene ring substituted with at least one nitro group (-NO₂) and one chlorine atom (-Cl), confers both their industrial utility and their toxicological properties. The electron-withdrawing nature of the nitro and chloro groups makes these compounds electrophilic and susceptible to metabolic activation into reactive intermediates that can interact with cellular macromolecules, leading to a cascade of toxic effects.[2] This guide will delve into the multifaceted toxicity of CNACs, including their carcinogenicity, genotoxicity, and organ-specific toxicities.

Mechanisms of Toxicity

The toxicity of CNACs is primarily driven by their metabolism, which can lead to the formation of reactive intermediates that induce cellular damage through several key mechanisms:

-

Reductive Metabolism and DNA Adduct Formation: A major pathway for the bioactivation of CNACs is the reduction of the nitro group to form nitroso, hydroxylamino, and amino derivatives. This process is often catalyzed by cytochrome P450 enzymes.[1] The resulting hydroxylamino and N-hydroxyarylamine intermediates are highly reactive electrophiles that can covalently bind to DNA, forming DNA adducts.[2][3] These adducts can disrupt DNA replication and transcription, leading to mutations and initiating carcinogenesis.[4]

-

Oxidative Stress: The metabolism of CNACs can also lead to the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[5] This occurs through futile cycling, where the nitro anion radical intermediate is re-oxidized by molecular oxygen, creating a cycle of ROS production.[6] Excessive ROS can overwhelm the cell's antioxidant defense systems, leading to oxidative stress, which can damage lipids (lipid peroxidation), proteins, and DNA.[7]

-

Mitochondrial Dysfunction: Mitochondria are key targets for CNAC-induced toxicity. These compounds and their metabolites can uncouple oxidative phosphorylation, leading to a decrease in ATP production and depolarization of the mitochondrial membrane.[8] This can trigger the release of pro-apoptotic factors and initiate the intrinsic apoptotic pathway.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the acute toxicity (LD₅₀) and in vitro cytotoxicity (IC₅₀) of selected chlorinated nitroaromatic compounds. These values provide a comparative measure of the toxic potential of these chemicals.

Table 1: Acute Toxicity (LD₅₀) of Selected Chlorinated Nitroaromatic Compounds

| Compound | CASRN | Species | Route | LD₅₀ (mg/kg) | Reference(s) |

| 1-Chloro-2-nitrobenzene | 88-73-3 | Rat (male) | Oral | 144-560 | [2][9] |

| Rat (female) | Oral | 263 | [9] | ||

| Rabbit | Dermal | 400 | [9] | ||

| 1-Chloro-4-nitrobenzene | 100-00-5 | Rat (male) | Oral | 294-694 | [10] |

| Rat (female) | Oral | 565-664 | [10] | ||

| Rat (male) | Dermal | 750 | [10] | ||

| Rabbit (female) | Dermal | 2510 | [10] | ||

| 1,3,5-Trichlorobenzene | 108-70-3 | Rat | Oral | 1800-2800 | [11] |

| Mouse | Oral | 3350-3402 | [11] |

LD₅₀ (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population.[12][13]

Table 2: In Vitro Cytotoxicity (IC₅₀) of Selected Chlorinated Nitroaromatic Compounds

| Compound | Cell Line | Exposure Time | IC₅₀ (µM) | Reference(s) |

| Dichlorodiphenyltrichloroethane (DDT) | HepG2 | 24h | 40-60 | [14] |

| Dichlorodiphenyldichloroethylene (DDE) | HepG2 | 24h | 40-60 | [14] |

| Dichlorodiphenyldichloroethane (DDD) | HepG2 | 24h | 44 | [14] |

| Thymoquinone (Positive Control) | HepG2 | 48h | 1.5-25 (µg/mL) | [5] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological or biochemical function by 50%.[15]

Signaling Pathways in CNAC-Induced Toxicity

Several key signaling pathways are activated in response to the cellular damage caused by chlorinated nitroaromatic compounds. Understanding these pathways is crucial for elucidating their mechanisms of toxicity and for identifying potential therapeutic targets.

DNA Damage Response (p53 Pathway)

DNA damage, a primary consequence of CNAC exposure, activates a complex signaling network orchestrated by the tumor suppressor protein p53.[16][17] Upon sensing DNA damage, kinases such as ATM and ATR phosphorylate and stabilize p53, leading to its accumulation in the nucleus. Activated p53 then transcriptionally regulates a battery of target genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., PUMA, Bax), thereby preventing the propagation of damaged cells.[18]

Oxidative Stress Response (Nrf2 Pathway)

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary cellular defense mechanism against oxidative and electrophilic stress.[19] Under basal conditions, Nrf2 is kept at low levels by its repressor protein Keap1, which targets it for proteasomal degradation. Electrophilic CNACs or the ROS they generate can modify critical cysteine residues on Keap1, leading to the release and stabilization of Nrf2.[1][20] Nrf2 then translocates to the nucleus and activates the transcription of a wide array of antioxidant and detoxification genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[21][22]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the toxicity of chlorinated nitroaromatic compounds.

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[9][23]

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth.[24] The bacteria are exposed to the test compound, and if the compound is a mutagen, it will cause a reverse mutation in the histidine gene, allowing the bacteria to grow on a histidine-deficient medium.[19]

Protocol:

-

Strain Preparation: Culture the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth.[24]

-

Metabolic Activation (S9 Mix): For compounds that require metabolic activation to become mutagenic, prepare an S9 fraction from the liver of Aroclor 1254-induced rats. The S9 mix contains the S9 fraction, cofactors (NADP+, G6P), and buffers.[25]

-

Plate Incorporation Method:

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[9]

-

Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[3]

Comet Assay for Genotoxicity

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[27][28]

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.[29][30]

Protocol:

-

Cell Preparation: Treat the cells in culture with the chlorinated nitroaromatic compound for a specified duration. Harvest the cells and resuspend them in a low-melting-point agarose solution.

-

Slide Preparation: Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

-

Lysis: Immerse the slides in a cold lysis buffer (containing high salt and detergents) to lyse the cells and unfold the DNA.[29]

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.[29]

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, ethidium bromide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software. The percentage of DNA in the tail is a common metric for DNA damage.

Measurement of Reactive Oxygen Species (ROS)

Principle: Intracellular ROS levels can be measured using fluorescent probes that become fluorescent upon oxidation by ROS. 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used probe.[23][26]

Protocol:

-

Cell Culture and Treatment: Plate cells in a multi-well plate and treat them with the test compound.

-

Probe Loading: Wash the cells with a buffer and then incubate them with DCFH-DA solution in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.[31]

-

ROS Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23]

-

Quantification: Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer. The increase in fluorescence is proportional to the level of intracellular ROS.[26]

Malondialdehyde (MDA) Assay for Lipid Peroxidation

Principle: Malondialdehyde (MDA) is a major end product of lipid peroxidation and serves as a biomarker for oxidative stress.[32] The most common method for MDA measurement is the thiobarbituric acid reactive substances (TBARS) assay, where MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored adduct that can be measured spectrophotometrically.[27][28]

Protocol:

-

Sample Preparation: Homogenize tissue samples or lyse cultured cells in a suitable buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further lipid peroxidation during the assay.[32]

-

Reaction: Add the TBA reagent to the sample and incubate at high temperature (e.g., 95°C) for a specified time.[30]

-

Extraction: After cooling, the MDA-TBA adduct can be extracted with a solvent like n-butanol to increase sensitivity and remove interfering substances.

-

Measurement: Measure the absorbance of the colored adduct at approximately 532 nm using a spectrophotometer.

-

Quantification: Calculate the MDA concentration in the sample using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.[30]

Western Blot Analysis for Protein Expression

Principle: Western blotting is a technique used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest.

Protocol for Nrf2 and p53 Activation:

-

Protein Extraction: Treat cells with the CNAC and then lyse the cells to extract total protein or nuclear and cytoplasmic fractions.[33]

-

Protein Quantification: Determine the protein concentration of each sample using a method like the BCA assay.

-

SDS-PAGE: Separate the proteins by size on a sodium dodecyl sulfate-polyacrylamide gel.[24]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12]

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Nrf2, anti-p53, anti-phospho-p53).[12]

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.[12]

-

Analysis: Capture the signal on X-ray film or with a digital imager. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH) to determine the relative protein expression levels.[24]

Conclusion

Chlorinated nitroaromatic compounds represent a significant class of environmental contaminants with a wide range of toxic effects, including carcinogenicity, genotoxicity, and organ-specific damage. Their toxicity is intricately linked to their metabolic activation into reactive electrophilic and redox-cycling intermediates that can damage cellular macromolecules and disrupt critical signaling pathways. A thorough understanding of these mechanisms, coupled with robust and standardized experimental evaluation, is essential for accurate risk assessment and the development of strategies to mitigate their adverse health effects. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to address the challenges posed by these hazardous compounds.

References

- 1. Nrf2 Activation and Its Coordination with the Protective Defense Systems in Response to Electrophilic Stress [mdpi.com]

- 2. RTECS NUMBER-CZ0875000-Chemical Toxicity Database [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitroxia: the pathological consequence of dysfunction in the nitric oxide-cytochrome c oxidase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biomarkers and Mechanisms of Oxidative Stress—Last 20 Years of Research with an Emphasis on Kidney Damage and Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. repository.up.ac.za [repository.up.ac.za]

- 15. Protein Nitration in Patients with Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The p53 network: Cellular and systemic DNA damage responses in aging and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. p53 in the DNA-Damage-Repair Process - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rem.bioscientifica.com [rem.bioscientifica.com]

- 20. Activation of Nrf2 by Electrophiles Is Largely Independent of the Selenium Status of HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Nrf2 responses and the therapeutic selectivity of electrophilic compounds in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. antbioinc.com [antbioinc.com]

- 27. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 28. benchchem.com [benchchem.com]

- 29. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]

- 30. frontiersin.org [frontiersin.org]

- 31. m.youtube.com [m.youtube.com]

- 32. sigmaaldrich.com [sigmaaldrich.com]

- 33. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution with 1-Chloro-2-methyl-3,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. 1-Chloro-2-methyl-3,4-dinitrobenzene is a highly activated substrate for SNAr reactions due to the presence of two strongly electron-withdrawing nitro groups positioned ortho and para to the chlorine leaving group.[1][2] These nitro groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the substitution process.[3][4] The presence of a methyl group at the 2-position introduces a steric factor that can influence the reaction kinetics and, in some cases, the regioselectivity of the substitution.

The resulting N-substituted-2-methyl-3,4-dinitroaniline derivatives are valuable intermediates in medicinal chemistry and materials science. A significant application lies in their use as precursors for the synthesis of substituted benzimidazoles, a scaffold found in numerous pharmacologically active compounds.

This document provides detailed application notes and protocols for conducting SNAr reactions with this compound, including insights into the reaction mechanism, the influence of the methyl group, and potential applications of the products.

Reaction Mechanism and the Role of Substituents

The generally accepted mechanism for SNAr reactions with substrates like this compound is a two-step addition-elimination process.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4] The aromaticity of the ring is temporarily disrupted in this step.

-

Elimination of the Leaving Group: In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

The presence of the two nitro groups is crucial for the facile progress of this reaction. They withdraw electron density from the aromatic ring, making it more electrophilic and susceptible to nucleophilic attack. Furthermore, they stabilize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the reaction.[1][2]

The methyl group at the 2-position exerts a steric effect, which can hinder the approach of the nucleophile to the reaction center. This steric hindrance may lead to slower reaction rates compared to the unmethylated analogue, 1-chloro-2,4-dinitrobenzene. Additionally, the ortho-methyl group can cause the adjacent nitro group to twist out of the plane of the benzene ring, potentially reducing its resonance-based electron-withdrawing capacity.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present illustrative data based on analogous reactions with 1-chloro-2,4-dinitrobenzene. These values should be considered as a starting point for optimization.

Table 1: Illustrative Reaction Conditions and Yields for SNAr Reactions with Various Nucleophiles